![molecular formula C18H16FN3OS B2381208 N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide CAS No. 1171149-55-5](/img/structure/B2381208.png)
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide” is a complex organic molecule that contains several functional groups, including a fluorobenzo[d]thiazol-2-yl group, a pyridin-3-ylmethyl group, and a cyclobutanecarboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorobenzo[d]thiazol-2-yl group suggests that the compound may have aromatic properties, while the cyclobutanecarboxamide group could introduce steric hindrance .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For instance, the fluorobenzo[d]thiazol-2-yl group might undergo electrophilic aromatic substitution, while the cyclobutanecarboxamide group could participate in amide reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by its polarity, and its melting and boiling points would be influenced by the strength of intermolecular forces .Scientific Research Applications
Antituberculosis Activity
A study by Jeankumar et al. (2013) designed and synthesized a series of compounds evaluated for their in vitro antituberculosis activity. Among these, a compound was identified with promising activity against Mycobacterium tuberculosis, highlighting its potential as a novel therapeutic agent for tuberculosis treatment (Jeankumar et al., 2013).
Anticancer Activity
Research by Hammam et al. (2005) focused on the synthesis of fluoro-substituted benzo[b]pyran derivatives, demonstrating significant anticancer activity against lung cancer cell lines. This study underscores the potential of fluoro-substituted compounds in developing new anticancer drugs (Hammam et al., 2005).
Antimicrobial and Antitumor Activities
A study by Anuse et al. (2019) on substituted 2-aminobenzothiazoles derivatives revealed good antimicrobial activity against resistant strains and potential for antitumor applications, indicating a broad spectrum of biological activities for thiazole derivatives (Anuse et al., 2019).
Development of Tubulin Polymerization Inhibitors
Kamal et al. (2014) synthesized 2-anilinopyridine-3-acrylamides that inhibited tubulin polymerization, displaying significant cytotoxicity against lung adenocarcinoma cell lines. This research highlights the therapeutic potential of these compounds in cancer treatment (Kamal et al., 2014).
Environmental Applications
Zargoosh et al. (2015) synthesized a novel magnetic nanoadsorbent for the removal of heavy metals from industrial wastes, demonstrating the environmental applications of such compounds in treating contaminated water (Zargoosh et al., 2015).
Mechanism of Action
Future Directions
properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3OS/c19-14-7-2-8-15-16(14)21-18(24-15)22(17(23)13-5-1-6-13)11-12-4-3-9-20-10-12/h2-4,7-10,13H,1,5-6,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBTXUVPBGGOMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC=C4S3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

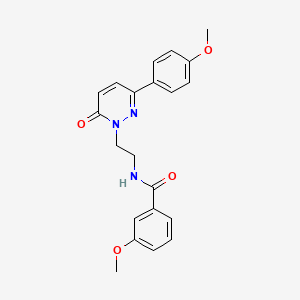
![6-(4-methoxybenzyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2381130.png)
![N-(6-methoxypyridin-3-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2381131.png)
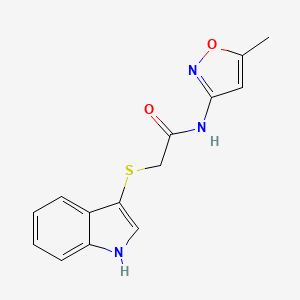
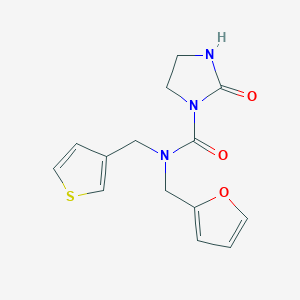
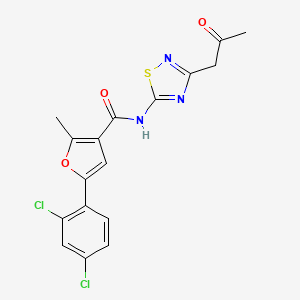
![5-((4-Ethoxyphenyl)(morpholino)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2381137.png)

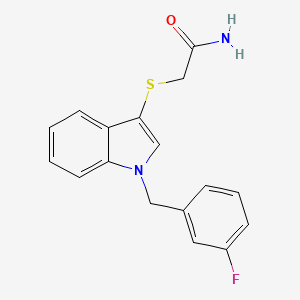

![6-[[5-[(2-chlorophenyl)methylsulfanyl]-4-(3-methylphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2381141.png)
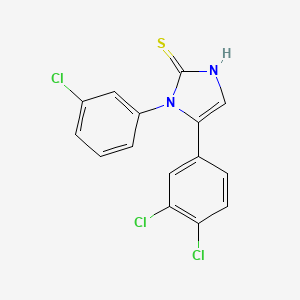
![2-allyl-6-[(4-methylpiperidin-1-yl)sulfonyl][1,2,4]triazolo[4,3-a]pyridin-3(2H)-one](/img/structure/B2381144.png)
